

Physical properties of (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Methylsulfinyl)phenyl)boronic acid

Cat. No.: B1272689

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(2-(Methylsulfinyl)phenyl)boronic acid**

Introduction

(2-(Methylsulfinyl)phenyl)boronic acid is a specialized organoboron compound that belongs to the versatile class of arylboronic acids. These compounds are fundamental building blocks in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The unique substitution pattern of this particular molecule, featuring a methylsulfinyl group ortho to the boronic acid moiety, imparts specific electronic and steric properties that influence its reactivity, stability, and physical characteristics.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the core physical properties of **(2-(Methylsulfinyl)phenyl)boronic acid**. Understanding these properties is paramount for its effective storage, handling, and application in synthetic protocols and for predicting its behavior in various chemical and biological systems. The narrative moves beyond a simple data sheet to explain the causality behind these properties and the experimental methodologies used for their validation.

Section 1: Chemical Identity and Structure

The structural foundation of **(2-(Methylsulfinyl)phenyl)boronic acid** is a benzene ring co-functionalized with a boronic acid group [-B(OH)₂] and a methylsulfinyl group [-S(O)CH₃]. The spatial arrangement of these groups in an ortho (1,2) configuration allows for potential intramolecular interactions that can influence the compound's conformation and reactivity.

Caption: Chemical structure of **(2-(Methylsulfinyl)phenyl)boronic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(2-methylsulfinylphenyl)boronic acid	[1]
CAS Number	850567-97-4	[1] [2] [3]
Molecular Formula	C ₇ H ₉ BO ₃ S	[1] [2] [3]
Molecular Weight	184.02 g/mol	[2] [3]
InChI Key	PHORKVSBWZGTEX-UHFFFAOYSA-N	[1]

| Canonical SMILES| CS(=O)C1=CC=CC=C1B(O)O |[\[2\]](#) |

Section 2: Core Physical Properties

The physical properties of a compound dictate its behavior in solution and in the solid state, providing crucial information for reaction setup, purification, and formulation.

Table 2: Summary of Physical Properties

Property	Value	Notes
Appearance	White solid	[3]
Melting Point	118-122 °C	[3]
pKa (Predicted)	8.46 ± 0.58	[3]

| Water Solubility | Slightly soluble | [3] |

Melting Point

The melting point of 118-122 °C indicates that **(2-(Methylsulfinyl)phenyl)boronic acid** is a crystalline solid at room temperature.[3] The melting range, rather than a sharp point, can suggest the presence of minor impurities or polymorphic forms. As a primary indicator of purity, a sharp and consistent melting point is expected for a highly pure sample. This value is significantly different from its oxidized analog, 2-(methylsulfonyl)phenylboronic acid (Melting Point: 84 °C), and its reduced analog, 2-(methylthio)phenylboronic acid (Melting Point: 77-83 °C), highlighting how the oxidation state of the sulfur atom profoundly impacts the crystal lattice energy and intermolecular forces.[4]

Solubility Profile

(2-(Methylsulfinyl)phenyl)boronic acid is described as slightly soluble in water.[3] This is consistent with the general behavior of substituted arylboronic acids, whose water solubility is often low.[5][6] The parent compound, phenylboronic acid, has a water solubility of about 1-2 g/100 g H₂O.[5][7][8] The presence of the polar methylsulfinyl group may slightly enhance aqueous solubility compared to nonpolar analogs, but the overall hydrophobic nature of the phenyl ring remains dominant.

In organic solvents, its solubility is expected to follow established trends for phenylboronic acids:

- High Solubility: In polar organic solvents like diethyl ether, acetone, and other ketones.[7][8][9]
- Moderate Solubility: In solvents like chloroform.[8][9]
- Poor Solubility: In nonpolar hydrocarbon solvents such as hexanes and methylcyclohexane.[7][8]

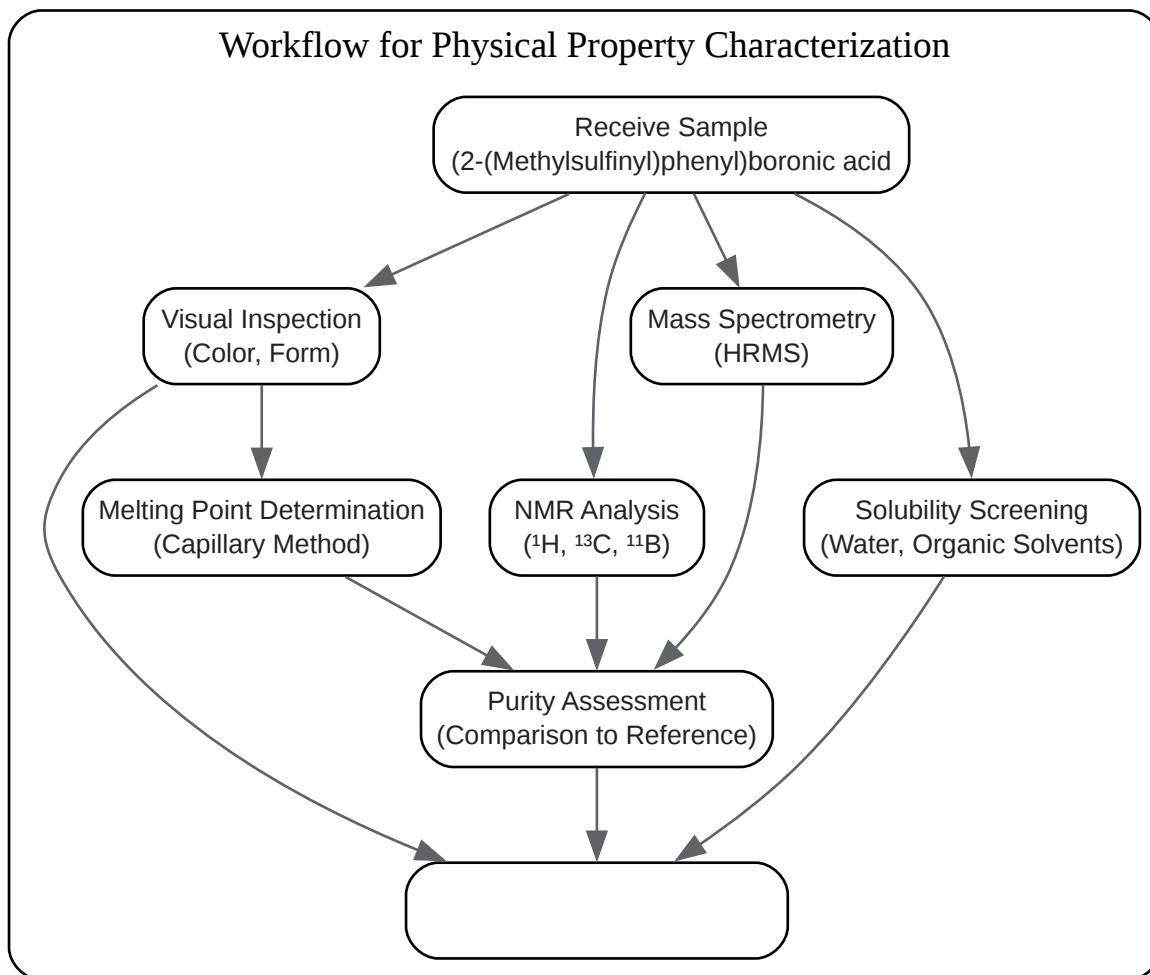
This differential solubility is a key principle used in its purification, where a hydrocarbon solvent can be used to wash away nonpolar organic impurities.

Acidity (pKa)

The predicted pKa of 8.46 places this compound in the category of weak acids, similar to the parent phenylboronic acid (pKa \approx 8.8).^{[3][7]} The boronic acid functional group acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton. The acidity is influenced by substituents on the phenyl ring. Electron-withdrawing groups typically lower the pKa (increase acidity), and the methylsulfinyl group is moderately electron-withdrawing, consistent with the predicted pKa being slightly lower than that of unsubstituted phenylboronic acid.^[10] This pKa value is critical for applications in biological systems, as it determines the ratio of the neutral trigonal acid to the anionic tetrahedral boronate at physiological pH (\approx 7.4).

Section 3: Spectroscopic and Crystallographic Characterization

Confirming the identity and purity of **(2-(Methylsulfinyl)phenyl)boronic acid** requires a suite of analytical techniques. While specific spectra for this exact compound are not publicly available, the expected characteristics can be expertly inferred.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution.
 - ^1H NMR: Would show distinct signals for the aromatic protons (typically in the 7-8 ppm range), a singlet for the methyl protons of the sulfinyl group (around 2.5-3.0 ppm), and a broad singlet for the hydroxyl protons of the boronic acid group, which may exchange with solvent.
 - ^{13}C NMR: Would reveal the expected number of carbon signals for the aromatic ring and the methyl group.
 - ^{11}B NMR: This specialized technique is highly informative for boronic acids. A single, broad resonance is expected, typically in the range of δ 19–30 ppm for the trigonal boronic acid and δ 3–9 ppm for the tetrahedral boronate species formed in the presence of a Lewis base.^{[11][12]} This allows for direct observation of the boron center.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands would include a strong, broad O-H stretch (around 3200-

3600 cm^{-1}), a B-O stretch (around 1350 cm^{-1}), and a strong S=O stretch (around 1050 cm^{-1}).

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to the calculated exact mass (184.0365 Da).[1]
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state. For boronic acids, this technique is invaluable for studying the extensive hydrogen-bonding networks that define their crystal packing, which often involves the formation of dimeric or polymeric structures.[7][13]

Section 4: Experimental Protocols for Property Determination

To ensure trustworthiness, protocols for determining physical properties must be robust and self-validating.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the physical characterization of a chemical sample.

Protocol 1: Melting Point Determination via Capillary Method

- Preparation: Ensure the sample is dry and finely powdered.
- Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.

- Heating: Heat rapidly to about 15-20 °C below the expected melting point (118 °C). Then, decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
- Validation: A pure sample should exhibit a narrow melting range (≤ 2 °C). A broad range suggests impurities.

Protocol 2: Solubility Assessment via Dynamic Method

This method determines the temperature at which a known concentration of solute dissolves completely in a solvent.[8][9]

- Preparation: Prepare several sealed vials containing known masses of the boronic acid and a specific solvent (e.g., water, acetone, chloroform).
- Heating & Observation: Place a vial in a thermostatically controlled bath equipped with a magnetic stirrer and a light source/detector. Slowly heat the suspension while stirring rigorously.
- Equilibrium Point: The temperature at which the solution becomes clear (disappearance of turbidity) is recorded as the solubility equilibrium temperature for that specific concentration.
- Data Analysis: Repeat for multiple concentrations to generate a solubility curve (solubility vs. temperature).
- Trustworthiness: The use of automated light transmission detection removes subjective operator bias in determining the point of complete dissolution.

Section 5: Stability and Handling

- Storage: The compound should be stored under room temperature conditions in a tightly sealed container, protected from moisture ("Sealed in dry").[3] Boronic acids are susceptible to dehydration upon heating or under vacuum, which can lead to the formation of cyclic

anhydride trimers known as boroxines.^{[7][8]} This process is often reversible upon addition of water.

- Safety: **(2-(Methylsulfinyl)phenyl)boronic acid** is classified as an irritant.^[3] Standard laboratory safety precautions, including the use of gloves, safety glasses, and a lab coat, are required. It may cause skin, eye, and respiratory irritation.^{[1][3]} It is also classified as harmful if swallowed.^[1]

Conclusion

(2-(Methylsulfinyl)phenyl)boronic acid is a white, crystalline solid with a melting point of 118-122 °C and limited solubility in water. Its physical properties are dictated by the interplay between the hydrophobic phenyl ring and the polar boronic acid and methylsulfinyl functional groups. These characteristics, underpinned by robust analytical validation, are essential for guiding the compound's use in synthetic chemistry and drug discovery, ensuring reproducible results and proper handling. The methodologies outlined provide a framework for the rigorous characterization required to advance scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylsulfinyl)phenylboronic acid | C7H9BO3S | CID 2773529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methylsulfinyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(METHYLSULFINYL)PHENYLBORONIC ACID | 850567-97-4 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scispace.com [scispace.com]
- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raineslab.com [raineslab.com]
- 12. rsc.org [rsc.org]
- 13. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of (2-(Methylsulfinyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272689#physical-properties-of-2-methylsulfinyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com